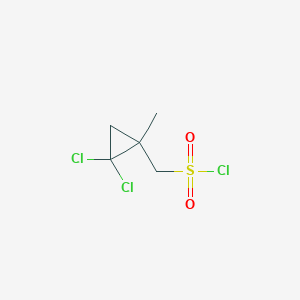

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

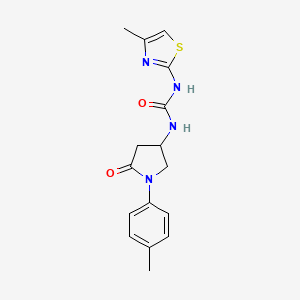

“(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS number 1864014-99-2 . It has a molecular weight of 237.53 and its molecular formula is C5H7Cl3O2S .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.53 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .Scientific Research Applications

Electrochemical Properties in Ionic Liquids

Methanesulfonyl chloride (MSC) demonstrates potential in the field of electrochemistry. One study explored its role in forming a room temperature ionic liquid with AlCl3. This mixture was used to investigate the electrochemical properties of vanadium pentoxide (V2O5) films, prepared via the sol–gel method, in the context of sodium insertion. The findings suggest that MSC-based ionic liquids could be pivotal in developing advanced electrochemical devices or energy storage systems (Su, Winnick, & Kohl, 2001).

Catalytic Decomposition

MSC's decomposition process plays a significant role in methane conversions. Research indicates that the catalytic decomposition of MSC into methyl chloride (CH3Cl) can improve product selectivity by preventing deeper reactions of CH3Cl. The study highlights various catalytic systems that show high selectivity in decomposing MSC, a process pivotal in methane conversion and utilization (Kang et al., 2017).

Role in Electron Transfer and Isomerization Reactions

MSC is also involved in complex chemical processes, such as electron transfer and isomerization. Research reveals that the one-electron reduction of MSC leads to the formation of electron adducts and sulfonyl radicals. These intermediates play a critical role in various reactions, including electron transfer to oxygen and the cis-trans isomerization of mono-unsaturated fatty acids. The study provides valuable insights into the reactivity of MSC-derived radicals and their potential applications in chemical synthesis (Tamba et al., 2007).

PET Radiopharmaceutical Development

Another intriguing application of MSC is in the field of radiopharmaceutical development, specifically in positron emission tomography (PET). A study discusses methods for labeling methanesulfonyl chloride with no-carrier-added carbon-11, providing a new avenue for radiopharmaceutical development. This research could have significant implications for medical imaging and diagnostics (McCarron & Pike, 2003).

Mild Pd-Catalyzed N-Arylation

MSC is also used in chemical syntheses, such as the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method is noted for its high yield and the avoidance of potentially genotoxic impurities. Such applications in synthetic chemistry highlight MSC's versatility and importance in creating complex molecules (Rosen et al., 2011).

properties

IUPAC Name |

(2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMWVTDIWQFWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

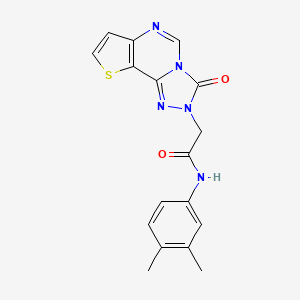

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)

![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)

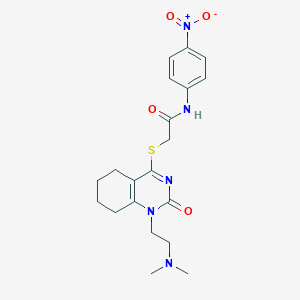

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)

![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)

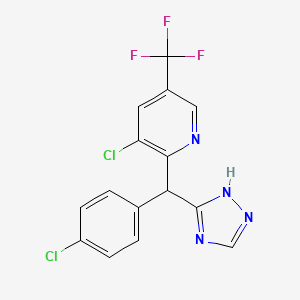

![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)